(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid
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Overview
Description
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, along with a propanoic acid moiety. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine derivative under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure but differ in the presence of a pyrimidine moiety.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring, offering different biological activities compared to pyridine derivatives.
Uniqueness
The presence of both fluorine and methoxy groups in (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid makes it unique, as these substituents can significantly influence the compound’s chemical reactivity and biological activity. The (2R) configuration also adds to its specificity in interactions with molecular targets.
Properties
Molecular Formula |
C9H10FNO3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13)/t5-/m1/s1 |
InChI Key |
NHKBBXXJVBCQES-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1F)OC)C(=O)O |
Canonical SMILES |
CC(C1=CC(=NC=C1F)OC)C(=O)O |
Origin of Product |
United States |
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